N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase IX, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have been studied for their anticancer and antimicrobial properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H19FN4O5S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN4O5S/c21-15-8-6-14(7-9-15)12-18(26)22-10-11-23-19(27)20-24-17(25-30-20)13-31(28,29)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,22,26)(H,23,27) |
InChI Key |
JMCLPYXLRNUYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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